Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
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Overview
Description
Preparation Methods
The synthesis of AL 3152 involves several steps, typically starting with the reaction of an electropositive metal with a halogen-substituted hydrocarbon. This process can include metal displacement, metathesis, and hydrometallation . The reaction conditions often involve specific solvents and temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the compound .
Chemical Reactions Analysis
AL 3152 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
AL 3152 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic pathways to create new compounds. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, AL 3152 is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s Disease . Industrial applications include its use in the production of specialized coatings and materials .
Mechanism of Action
The mechanism of action of AL 3152 involves its interaction with specific molecular targets and pathways. Research has shown that it can affect the integrity of cell membranes, induce reactive oxygen species production, and inhibit certain cellular processes . These effects are mediated through its interaction with various proteins and enzymes, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
AL 3152 can be compared with other bio-active compounds that have similar properties and applications. Some of these similar compounds include citalopram, mirtazapine, and donepezil, which are also studied for their potential therapeutic effects in neurodegenerative diseases . What sets AL 3152 apart is its unique chemical structure and the specific pathways it targets, making it a valuable compound for research and industrial applications .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
126048-33-7 |
---|---|
Molecular Formula |
C16H10F2N2O3 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22) |
InChI Key |
FYDPXVSFSSBHGW-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |
SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione AL 3152 AL-3152 ALO 3152 ALO-3152 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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